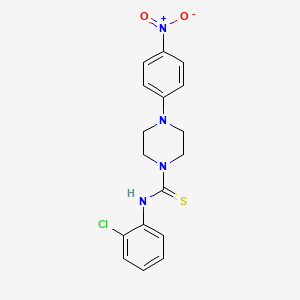![molecular formula C21H34N2O6S2 B3966211 4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine](/img/structure/B3966211.png)
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine
Übersicht
Beschreibung
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine, also known as MMTS, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl reagent that is commonly used to modify proteins and peptides. MMTS has a wide range of applications in various fields of scientific research, including biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine reacts with sulfhydryl groups in proteins and peptides, forming a covalent bond with the cysteine residue. This modification can alter the structure and function of the protein, which can be useful in studying the role of specific amino acid residues in protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modify the activity of enzymes that contain sulfhydryl groups, which can be useful in drug discovery. This compound can also be used to label proteins and peptides, which can be useful in studying protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine in lab experiments is that it is a relatively simple and straightforward method for modifying proteins and peptides. It is also a relatively mild reagent, which means that it is less likely to cause unwanted side effects or damage to the protein or peptide being modified. One limitation of using this compound is that it can modify other amino acid residues in addition to cysteine, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine. One area of interest is the development of new methods for protein modification that are more specific and selective than this compound. Another area of interest is the use of this compound in drug discovery, particularly in the development of drugs that target enzymes that contain sulfhydryl groups. Finally, there is potential for the use of this compound in the development of new diagnostic tools for diseases that involve the modification of proteins and peptides.
Wissenschaftliche Forschungsanwendungen
4,4'-[(4-methyl-1,2-phenylene)bis(sulfonyl-1,2-propanediyl)]dimorpholine has been used in a variety of scientific research applications such as protein modification, enzyme assays, and protein labeling. It is commonly used to modify cysteine residues in proteins and peptides, which can be useful in studying protein structure and function. This compound can also be used to block the activity of enzymes that contain sulfhydryl groups, which can be useful in drug discovery.
Eigenschaften
IUPAC Name |
4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6S2/c1-17-4-5-20(30(24,25)15-18(2)22-6-10-28-11-7-22)21(14-17)31(26,27)16-19(3)23-8-12-29-13-9-23/h4-5,14,18-19H,6-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJLXGPMABGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC(C)N2CCOCC2)S(=O)(=O)CC(C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-tert-butyl-3-methyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3966130.png)
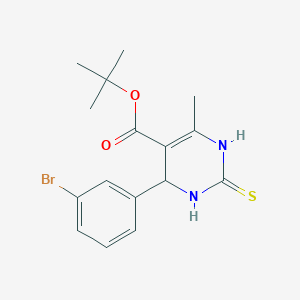
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966142.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966158.png)
![6'-amino-5-nitro-2-oxo-3'-propyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966167.png)
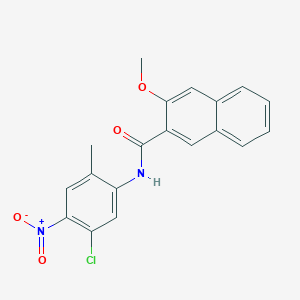
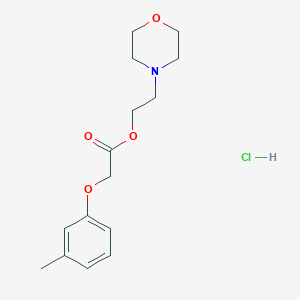
![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966187.png)
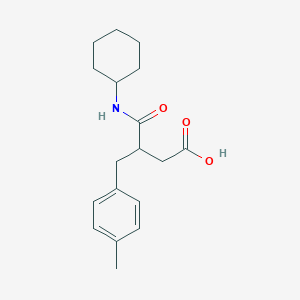
![N,1-diethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3966200.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3966210.png)
